molecular formula C11H11N3O7 B13742449 5,5-Dinitro-5-(3-nitrophenyl)pentan-2-one CAS No. 28190-63-8

5,5-Dinitro-5-(3-nitrophenyl)pentan-2-one

Cat. No.: B13742449
CAS No.: 28190-63-8
M. Wt: 297.22 g/mol
InChI Key: FQIRKUCWLRHXIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5-Dinitro-5-(3-nitrophenyl)pentan-2-one is a chemical compound with the molecular formula C₁₁H₁₁N₃O₇. It is characterized by the presence of nitro groups and a phenyl ring, which contribute to its unique chemical properties .

Preparation Methods

The synthesis of 5,5-Dinitro-5-(3-nitrophenyl)pentan-2-one typically involves nitration reactions. One common method includes the nitration of 5-(3-nitrophenyl)pentan-2-one using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. Industrial production methods may involve similar nitration processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

5,5-Dinitro-5-(3-nitrophenyl)pentan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of amine derivatives.

    Substitution: The nitro groups can be substituted with other functional groups under specific conditions, leading to a variety of substituted products.

Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas (for reduction), and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

5,5-Dinitro-5-(3-nitrophenyl)pentan-2-one has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 5,5-Dinitro-5-(3-nitrophenyl)pentan-2-one involves its interaction with molecular targets such as enzymes and receptors. The nitro groups play a crucial role in its reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the derivatives being studied .

Comparison with Similar Compounds

Similar compounds to 5,5-Dinitro-5-(3-nitrophenyl)pentan-2-one include other nitro-substituted phenyl derivatives. These compounds share similar chemical properties but differ in their specific functional groups and reactivity. For example:

    5,5-Dinitro-5-(4-nitrophenyl)pentan-2-one: Similar structure but with a different position of the nitro group on the phenyl ring.

    5,5-Dinitro-5-(2-nitrophenyl)pentan-2-one: Another isomer with the nitro group in a different position.

Properties

CAS No.

28190-63-8

Molecular Formula

C11H11N3O7

Molecular Weight

297.22 g/mol

IUPAC Name

5,5-dinitro-5-(3-nitrophenyl)pentan-2-one

InChI

InChI=1S/C11H11N3O7/c1-8(15)5-6-11(13(18)19,14(20)21)9-3-2-4-10(7-9)12(16)17/h2-4,7H,5-6H2,1H3

InChI Key

FQIRKUCWLRHXIU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC(C1=CC(=CC=C1)[N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.